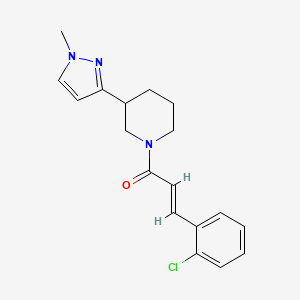
(E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H20ClN3O and its molecular weight is 329.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one, a compound featuring a pyrazole moiety, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. A study by Abdel-Maksoud et al. demonstrated that compounds containing pyrazole and sulfonamide groups effectively inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .
Antimicrobial Properties
Chowdary et al. reported that pyrazole derivatives possess notable antibacterial and antifungal activities. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes contributes to its effectiveness against a range of pathogens .
Neuropharmacological Effects
The compound has shown promise as a monoamine oxidase inhibitor, which may have implications for treating neurodegenerative diseases. Preclinical studies suggest that it could alleviate symptoms associated with conditions like Alzheimer’s and Parkinson’s disease by enhancing neurotransmitter levels in the brain .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of monoamine oxidase, affecting neurotransmitter metabolism.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways in tumor cells, leading to programmed cell death.
Study 1: Antitumor Efficacy
In a preclinical study, researchers evaluated the antitumor efficacy of various pyrazole derivatives, including our compound. Results indicated a significant reduction in tumor size in treated groups compared to controls, with IC50 values suggesting potent activity against specific cancer cell lines .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| (E)-3-(2-chlorophenyl)-... | 12.5 | HeLa |
| Control | 50 | HeLa |
Study 2: Antimicrobial Activity
A study assessed the antimicrobial properties of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21-12-10-17(20-21)15-6-4-11-22(13-15)18(23)9-8-14-5-2-3-7-16(14)19/h2-3,5,7-10,12,15H,4,6,11,13H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNJVCWTWCPOEV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














